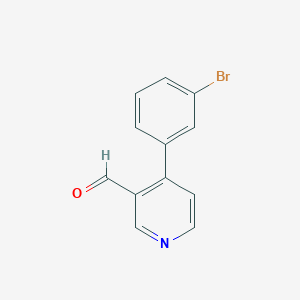

4-(3-ブロモフェニル)-3-ピリジンカルボキシアルデヒド

説明

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, also known as 4-Br-3-PCA, is an organic chemical compound that is used for a variety of scientific research applications. It is a highly reactive and versatile compound, which can be synthesized through a variety of methods and used in a variety of experiments.

科学的研究の応用

医薬品合成

4-(3-ブロモフェニル)-3-ピリジンカルボキシアルデヒド: は、さまざまな薬理学的に活性な分子の合成において貴重な中間体です。 そのブロモフェニル基は、特に鈴木・宮浦カップリングなどのクロスカップリング反応に有用であり、これは創薬に使用される複雑な有機化合物を創製する際に重要です .

生物活性研究

この化合物は、生物活性研究用の分子の合成に使用されてきました。 たとえば、このアルデヒドの誘導体は、抗真菌剤および抗菌剤の特性について調査されており、新しい治療薬の開発のための経路を提供しています .

材料科学

材料科学では、4-(3-ブロモフェニル)-3-ピリジンカルボキシアルデヒドは、電子工学やフォトニクスにおいて潜在的な用途を持つ機能性材料として役立つ可能性のある、新規な有機化合物を合成するために使用できます .

医薬品化学

この化合物の構造は、新しい薬剤の発見につながる可能性のある修飾に適しています。 これは、さまざまな薬理フォアが結合され、生物学的標的との相互作用が変化し、医薬品化学研究に役立つコア構造として機能することができます .

有機合成

反応性のある臭素原子を持つ芳香族アルデヒドとして、これは有機合成における汎用性の高いビルディングブロックです。 これは、求核性芳香族置換反応や縮合反応など、さまざまな有機反応を通して複雑な分子を構築するために使用できます .

医薬品開発

4-(3-ブロモフェニル)-3-ピリジンカルボキシアルデヒドのブロモフェニル部分は、医薬品の開発に役立ちます。 これは、生物学的経路の阻害剤または活性化剤として有望であることを示す分子に組み込むことができ、新しい薬の開発に貢献します .

作用機序

Target of Action

The primary targets of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cellular processes such as cell proliferation, survival, and differentiation .

Mode of Action

The compound acts as an inhibitor of these targets, specifically the EGFR . By inhibiting the EGFR, the compound can disrupt the signal transduction pathways mediated by this receptor, which are crucial for the regulation of cell proliferation, survival, and differentiation .

Biochemical Pathways

The inhibition of EGFR disrupts the downstream signal transduction pathways that are crucial for cell proliferation, survival, and differentiation . This disruption can lead to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of the compound would significantly impact its bioavailability .

Result of Action

The inhibition of EGFR by 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde can lead to the disruption of cell proliferation, survival, and differentiation . This can result in the inhibition of cancer cell growth and proliferation .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect nerve signal transmission. Additionally, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde has been shown to interact with other biomolecules such as reactive oxygen species (ROS), influencing oxidative stress levels within cells .

Cellular Effects

The effects of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism. For instance, increased oxidative stress can lead to the activation of signaling pathways that promote inflammation and cell death. Conversely, reducing oxidative stress can enhance cell survival and function.

Molecular Mechanism

At the molecular level, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde exerts its effects through several mechanisms. It can bind to specific sites on enzymes such as acetylcholinesterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels. Additionally, the compound can interact with ROS, neutralizing their harmful effects and reducing oxidative damage to cellular components . These interactions can result in changes in gene expression, promoting the expression of genes involved in antioxidant defense and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, maintaining its activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies have indicated that continuous exposure to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cognitive function and reduce inflammation . Higher doses can lead to toxic effects, including neurotoxicity and oxidative stress . Studies have identified specific dosage thresholds beyond which adverse effects become significant. These findings highlight the importance of careful dosage optimization to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating these enzymes, the compound can affect the levels of metabolites involved in redox balance and energy production. These interactions can lead to changes in metabolic flux, altering the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Once inside the cell, it can interact with binding proteins that facilitate its localization to target sites. These interactions can influence the compound’s distribution and accumulation, affecting its overall activity and function.

Subcellular Localization

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde exhibits specific subcellular localization patterns that are crucial for its activity . It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to other organelles such as the endoplasmic reticulum and the nucleus, where it can affect protein synthesis and gene expression . These localization patterns are often mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

特性

IUPAC Name |

4-(3-bromophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKWGCMKURRWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370835 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

376646-64-9 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376646-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)